molecular formula C10H17BrO B13089592 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B13089592
M. Wt: 233.14 g/mol
InChI Key: KQUDWLMAJPEUNU-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a bromomethyl group and a hydroxyl group

Preparation Methods

The synthesis of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several routes. One common method involves the bromination of 3,3-dimethylbicyclo[2.2.1]heptan-2-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques .

Chemical Reactions Analysis

2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 3,3-dimethylbicyclo[2.2.1]heptan-2-ol.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and various oxidizing agents such as potassium permanganate (KMnO4) for oxidation .

Scientific Research Applications

2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol involves its reactivity with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of existing molecules. The hydroxyl group can undergo oxidation or reduction, further altering the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound and its potential for various applications in research and industry.

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

2-(bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H17BrO/c1-9(2)7-3-4-8(5-7)10(9,12)6-11/h7-8,12H,3-6H2,1-2H3

InChI Key

KQUDWLMAJPEUNU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1(CBr)O)C

Origin of Product

United States

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